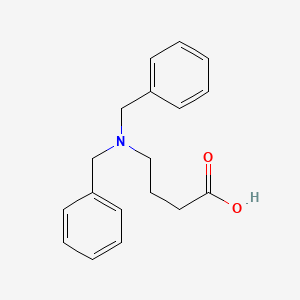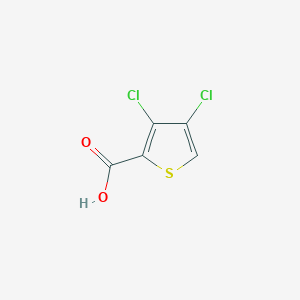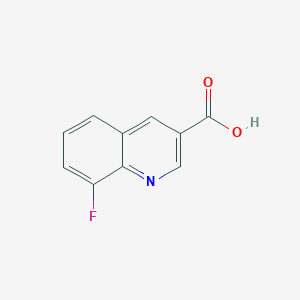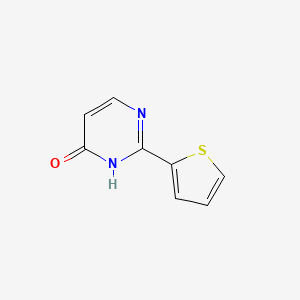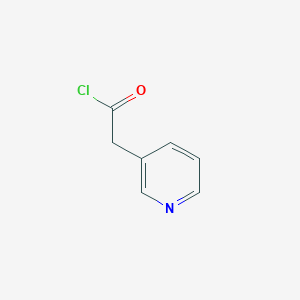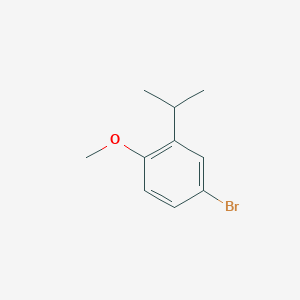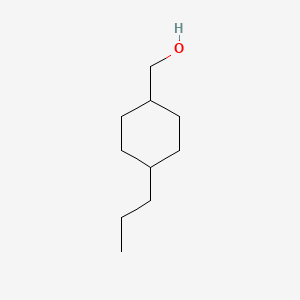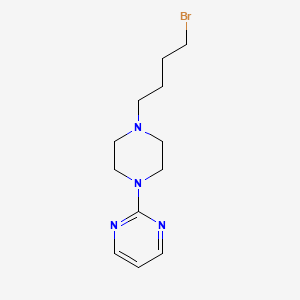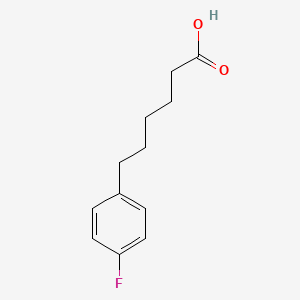![molecular formula C9H12O4S B1340666 乙醇,2-[4-(甲磺酰基)苯氧基]- CAS No. 96939-96-7](/img/structure/B1340666.png)
乙醇,2-[4-(甲磺酰基)苯氧基]-
描述
“Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” is a chemical compound with the molecular formula C9H12O4S . It is related to phenoxyethanol, which is an organic compound used as a common preservative in vaccine formulations .
Synthesis Analysis
The synthesis of compounds similar to “Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” has been reported in the literature. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial and anti-inflammatory activities .Molecular Structure Analysis
The molecular structure of “Ethanol, 2-[4-(methylsulfonyl)phenoxy]-” consists of 9 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 216.26 g/mol.科学研究应用
肽合成中的氨基保护基团
2-(甲磺酰基)乙醇中甲基的修饰导致了醇类的开发,这些醇类可用于引入氨基保护基团,该基团为氨基甲酸酯类型,在碱性介质中不稳定。这一进步对肽合成具有影响,因为这些保护基团由于带有具有负诱导效应的官能团的苯基的存在而对碱表现出更高的敏感性。推荐的官能团,一种二砜:2-[4-(甲磺酰基)苯磺酰基]乙醇,比 Fmoc 基团提供更好的稳定性,抵抗催化氢解,并且在酸性介质中高度稳定,使其成为肽合成领域的重要贡献 (Verhart & Tesser, 2010)。
β-羟基砜的构象分析
已经对 2-(甲磺酰基)-1-(2-喹啉基)乙醇及其衍生物等化合物的合成和构象分析进行了研究,以更好地了解它们的结构行为。使用分子力学和邻位耦合常数等技术进行的构象分析突出了极性相互作用对不同构象稳定性的影响,而空间效应和分子内氢键的贡献较小。这项研究为 β-羟基砜的行为提供了宝贵的见解,这可能与生物等排体的开发和其他药物应用有关 (Alvarez-Ibarra 等人,1996)。
使用乳液液膜的萃取技术
使用乳液液膜从水溶液中萃取 2-(4-羟基苯基)乙醇突出了 2-(甲磺酰基)乙醇衍生物在分离过程中的实际应用。该技术在橄榄磨废水处理方面尤其相关,证明了这些化合物在环境工程和废物管理中的潜力,提供了一种回收有价值的酚类化合物的方法,同时解决了污染问题 (Reis 等人,2006)。
酚类化合物的分级
超滤用于从酒厂污泥中回收的酚类化合物的分级,例证了乙醇,2-[4-(甲磺酰基)苯氧基]- 衍生物在食品和饮料工业中的应用。该技术允许分离和回收各种酚类,有助于酒厂废物的可持续管理,并有可能从这些废物流中开发增值产品 (Galanakis 等人,2013)。
未来方向
属性
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJMACPXQCZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564740 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- | |
CAS RN |
96939-96-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

